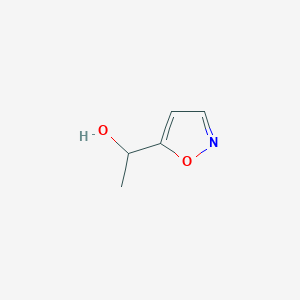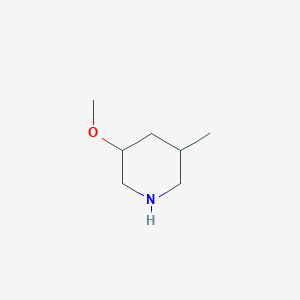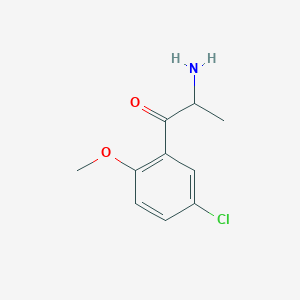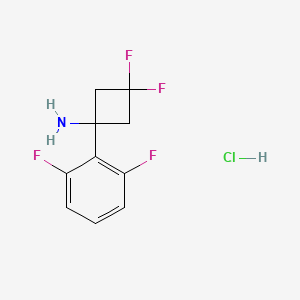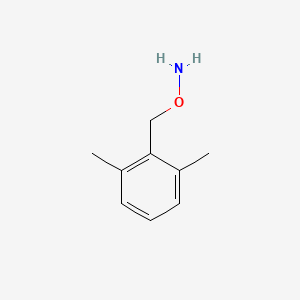
O-(2,6-Dimethylbenzyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,6-Dimethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly interesting due to its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions. This structural feature imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, replacing the chloride ion with the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but is optimized for efficiency and yield. Parameters such as temperature, solvent choice, and reaction time are carefully controlled to maximize production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
O-(2,6-Dimethylbenzyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro compounds.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted hydroxylamines depending on the electrophile used.
科学的研究の応用
O-(2,6-Dimethylbenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
O-Benzylhydroxylamine: Similar structure but without the methyl groups.
O-(2,4-Dimethylbenzyl)hydroxylamine: Similar but with methyl groups at different positions.
O-(2,6-Dichlorobenzyl)hydroxylamine: Similar but with chlorine substituents instead of methyl groups.
Uniqueness
O-(2,6-Dimethylbenzyl)hydroxylamine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical behaviors and applications compared to its analogs.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
O-[(2,6-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3 |
InChIキー |
ZTBLYJZJAPOYBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


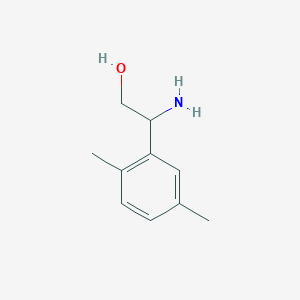
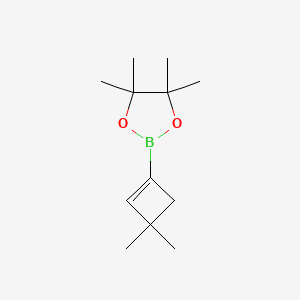
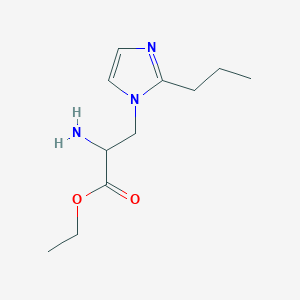
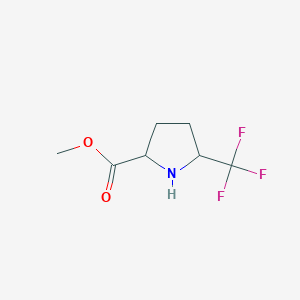
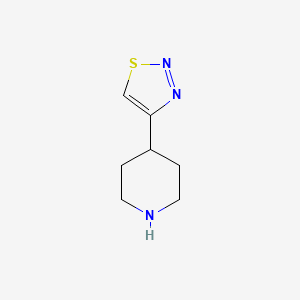

![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
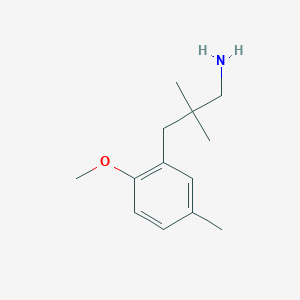
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
